![molecular formula C31H62O3 B3155088 Methyl 30-hydroxytriacontanoate CAS No. 79162-70-2](/img/structure/B3155088.png)
Methyl 30-hydroxytriacontanoate
Overview
Description
Methyl 30-hydroxytriacontanoate: is an organic compound with the molecular formula C₃₁H₆₂O₃ . It is a methyl ester derivative of 30-hydroxytriacontanoic acid. This compound is typically a colorless liquid that is soluble in organic solvents and slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 30-hydroxytriacontanoate can be synthesized through the esterification of 30-hydroxytriacontanoic acid with methanol. The reaction is typically carried out in the presence of an acid catalyst, such as toluene-4-sulfonic acid, under inert atmosphere conditions . The reaction mixture is heated to facilitate the esterification process, and the product is purified through crystallization or separation techniques .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 30-hydroxytriacontanoic acid and methanol into a reactor, where the esterification reaction occurs. The product is then separated and purified using industrial-scale crystallization or distillation methods .
Chemical Reactions Analysis
Types of Reactions: Methyl 30-hydroxytriacontanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 30-ketotriacontanoic acid or 30-carboxytriacontanoic acid.
Reduction: Formation of 30-hydroxytriacontanol.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
Methyl 30-hydroxytriacontanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 30-hydroxytriacontanoate involves its interaction with biological membranes and enzymes. The hydroxyl and ester groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can affect membrane fluidity and enzyme activity. The compound may also act as a substrate for specific enzymes, leading to the formation of biologically active metabolites .
Comparison with Similar Compounds
- Methyl 30-hydroxytriacontanoate
- Methyl 30-hydroxytriacontanoic acid
- Methyl 30-hydroxytriacontanol
Comparison: this compound is unique due to its specific ester and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it has a higher solubility in organic solvents and different reactivity patterns in chemical reactions .
Biological Activity
Methyl 30-hydroxytriacontanoate is a long-chain fatty acid methyl ester with the molecular formula and a molecular weight of 482.82 g/mol. This compound is notable for its hydroxyl and ester functional groups, which contribute to its unique chemical reactivity and potential biological activities. It is primarily studied in the fields of organic chemistry, biology, and medicine due to its interesting properties and applications.
Structure
- Molecular Formula :
- CAS Number : 79162-70-2
- Appearance : Colorless liquid, solid at room temperature
- Solubility : Soluble in organic solvents, slightly soluble in water
Functional Groups
- Hydroxyl group (-OH)
- Ester group (-COO-)
These functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of different derivatives and metabolites.
This compound interacts with biological membranes due to its amphiphilic nature, allowing it to affect membrane fluidity and potentially influence enzyme activity. The compound may serve as a substrate for specific enzymes, leading to the production of biologically active metabolites that could have therapeutic implications.
Potential Biological Effects
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Some studies suggest that long-chain fatty acids can have antimicrobial properties, which may extend to their esters.
- Anti-inflammatory Effects : Compounds similar to this compound have been observed to modulate inflammatory responses.
- Plant Growth Regulation : Preliminary studies indicate potential applications in agriculture as a plant growth regulator due to its structural similarities with known growth-promoting compounds.
Case Studies and Research Findings
Research on this compound is still emerging. However, several studies highlight its potential:
- Study on Lipidomics : Investigations into lipid profiles have identified this compound as a significant component in certain biological samples, suggesting its role in metabolic processes (source: Diagnocine) .
- Therapeutic Applications : Ongoing research is exploring the use of this compound in drug delivery systems due to its ability to interact with lipid membranes effectively (source: BenchChem) .
- Agricultural Studies : Related compounds have shown promise as plant growth regulators, indicating that this compound might possess similar properties (source: Larodan) .
Comparative Analysis
The following table summarizes key differences between this compound and its analogs:
Compound | Molecular Formula | Biological Activity | Solubility |
---|---|---|---|
This compound | C₃₁H₆₂O₃ | Potential antimicrobial | Organic solvents |
Methyl 30-hydroxytriacontanoic acid | C₃₁H₆₄O₃ | Moderate anti-inflammatory | Organic solvents |
Methyl 30-hydroxytriacontanol | C₃₁H₆₄O | Low antimicrobial activity | Slightly soluble |
Properties
IUPAC Name |
methyl 30-hydroxytriacontanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O3/c1-34-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32/h32H,2-30H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQWCGJZHUFBOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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